
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan is a synthetic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and L-tryptophan. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 2,4-dichlorophenoxy group imparts unique chemical properties, while the L-tryptophan moiety contributes to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-tryptophan. The process begins with the activation of 2,4-dichlorophenoxyacetic acid, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with L-tryptophan to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
- N-((2,4-Dichlorophenoxy)acetyl)-L-valine
- N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
Uniqueness
N-((2,4-Dichlorophenoxy)acetyl)-L-tryptophan is unique due to the presence of the L-tryptophan moiety, which imparts specific biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
50649-06-4 |
|---|---|
Fórmula molecular |
C19H16Cl2N2O4 |
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H16Cl2N2O4/c20-12-5-6-17(14(21)8-12)27-10-18(24)23-16(19(25)26)7-11-9-22-15-4-2-1-3-13(11)15/h1-6,8-9,16,22H,7,10H2,(H,23,24)(H,25,26)/t16-/m0/s1 |
Clave InChI |
WXUJDJWTFDGTTE-INIZCTEOSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



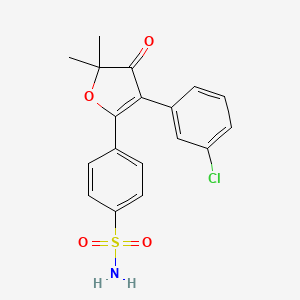
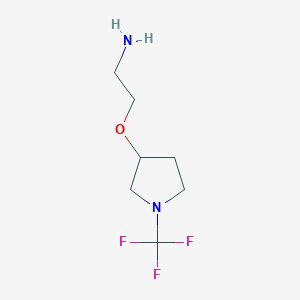
![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
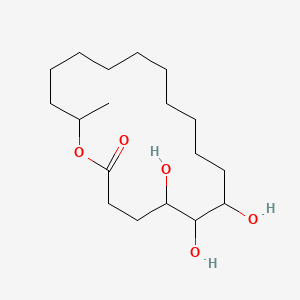
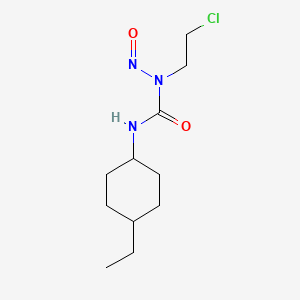
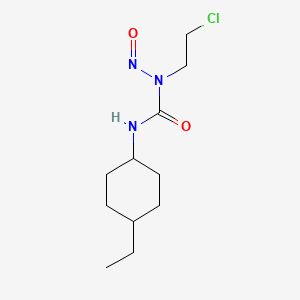
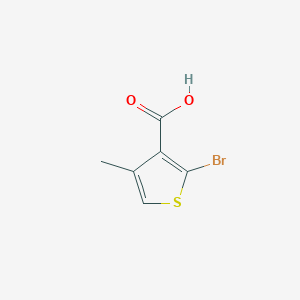

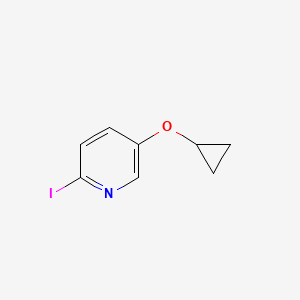

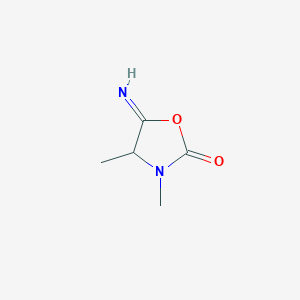
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)

